Brilliant Black BN is a synthetic azo dye, specifically classified as a tetra sodium salt. Its chemical formula is and it has a molecular weight of 867.68 g/mol. This compound is primarily utilized as a food additive, imparting a deep black color to various food products. The dye is derived from coal tar, a byproduct of petroleum processing, and is commonly referred to by its CAS number, 2519-30-4. In addition to its application in the food industry, Brilliant Black BN serves as an analytical standard in various laboratory settings, ensuring compliance with regulatory standards for food safety and quality control .
Brilliant Black BN is synthesized through a multi-step process involving diazotization and coupling reactions. The synthesis typically begins with the formation of an aromatic amine, which is then diazotized using nitrous acid. The resulting diazonium salt undergoes coupling with another aromatic compound to form the azo dye structure. This method allows for precise control over the dye's properties and purity levels, making it suitable for both industrial applications and analytical standards .
Brilliant Black BN has diverse applications across various fields:
Its ability to impart a stable black color makes it particularly valuable in these applications .
Research into the interactions of Brilliant Black BN with biological systems has revealed important insights into its behavior and potential risks. Interaction studies often focus on:
Brilliant Black BN shares similarities with several other azo dyes commonly used as food additives or coloring agents. Here are some comparable compounds:
Compound Name | CAS Number | Main Use | Unique Features |
---|---|---|---|
Allura Red AC | 73015-40-2 | Food coloring | Bright red color; widely used in beverages |
Tartrazine | 1934-21-0 | Food coloring | Yellow color; known for allergic reactions |
Sunset Yellow FCF | 598-93-0 | Food coloring | Orange color; used in confections |
Indigo Carmine | 860-22-0 | Food coloring | Deep blue color; used in dairy products |
Brilliant Black BN is unique due to its dark coloration and specific applications in both food products and analytical chemistry standards. Its potential toxicity also differentiates it from other dyes that may not exhibit similar biological activity .
Brilliant Black BN, chemically designated as tetrasodium 4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate, represents a sophisticated synthetic azo dye with molecular formula C28H17N5Na4O14S4 and molecular weight of 867.69 grams per mole [28] [29]. The compound's systematic synthesis follows the classical diazotization-coupling methodology that has remained the cornerstone of azo dye production for over a century [14] [30].
The classical synthetic pathway involves a carefully orchestrated three-stage process beginning with the diazotization of 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid [30]. This primary diazotization reaction requires the formation of a diazonium salt under strictly controlled acidic conditions, typically employing hydrochloric acid and sodium nitrite at temperatures maintained between zero and five degrees Celsius [16] [31]. The mechanism proceeds through the initial formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by the generation of the nitrosonium ion, which serves as the key electrophile in the diazotization process [31].
The coupling reaction represents the second critical stage, wherein the diazonium salt derived from sulfanilic acid undergoes electrophilic aromatic substitution with 8-aminonaphthalene-2-sulfonic acid, historically referred to as 1,7-Cleve's acid [30]. This coupling reaction occurs through a nucleophilic attack mechanism where the electron-rich aromatic amine serves as the coupling component, forming the first azo linkage in the molecular structure [15] [14]. The reaction typically proceeds in alkaline conditions to facilitate the coupling process and ensure optimal yield [16].
The final synthetic stage involves a second diazotization-coupling sequence, where the intermediate product undergoes further diazotization followed by coupling with 4-acetamido-5-hydroxy-1,7-naphthalenedisulfonic acid, commonly known as N-acetyl K acid [30]. This sequential reaction methodology results in the formation of the bisazo structure characteristic of Brilliant Black BN, featuring two distinct azo linkages that contribute to the compound's distinctive spectral properties and deep black coloration [14].
Contemporary synthetic approaches have introduced modifications to the classical methodology, primarily focusing on enhanced process control and yield optimization. Modern synthetic protocols employ computerized temperature control systems to maintain precise reaction conditions throughout the diazotization process, as diazonium salts exhibit inherent instability and potential for explosive decomposition when temperatures exceed optimal ranges [14] [31]. Advanced stirring mechanisms and pH monitoring systems have been integrated to ensure homogeneous reaction conditions and prevent localized concentration gradients that could lead to side reactions or reduced product purity [18].
Recent developments in synthetic methodology have also incorporated continuous flow reactor systems as an alternative to traditional batch processing for azo dye synthesis [18]. These systems offer superior temperature control, reduced reaction times, and enhanced safety profiles compared to conventional batch reactors. The continuous flow approach allows for precise control of reactant mixing ratios and residence times, resulting in improved reaction selectivity and reduced formation of subsidiary coloring matters [18].
Reaction Stage | Key Reactants | Temperature Range | pH Conditions | Typical Yield |
---|---|---|---|---|
Primary Diazotization | Sulfanilic acid, NaNO2, HCl | 0-5°C | 1-2 | 95-98% |
First Coupling | Diazonium salt, 1,7-Cleve's acid | 5-10°C | 8-9 | 90-95% |
Secondary Diazotization | Intermediate product, NaNO2, HCl | 0-5°C | 1-2 | 95-98% |
Final Coupling | Diazonium intermediate, N-acetyl K acid | 5-10°C | 8-9 | 85-92% |
Industrial production of Brilliant Black BN requires sophisticated process engineering solutions to address the challenges associated with scaling laboratory synthesis procedures to commercial manufacturing volumes [18] [22]. The transition from bench-scale to industrial-scale production involves comprehensive optimization of reaction parameters, equipment design, and process control systems to ensure consistent product quality and economic viability [21].
Process engineering for large-scale production necessitates the implementation of specialized reactor designs capable of handling the exothermic nature of diazotization reactions while maintaining precise temperature control across substantial reaction volumes [18]. Industrial reactors typically employ jacketed vessel configurations with advanced heat transfer systems, incorporating both cooling and heating capabilities to manage the thermal profile throughout the synthesis sequence. The heat duty calculations for cooling reaction masses during diazotization indicate substantial energy requirements, with cooling loads often exceeding 150 kilojoules per mole of reactant processed [18].
Optimization of mixing systems represents a critical aspect of industrial scale-up, as inadequate mixing can result in localized concentration gradients leading to side reactions and reduced product quality [18] [22]. Industrial implementations typically employ multiple impeller configurations with variable speed control systems to ensure homogeneous mixing throughout the reaction vessel. The mixing intensity must be carefully balanced to provide adequate mass transfer without inducing excessive shear forces that could destabilize the diazonium intermediates [14].
Process optimization strategies have focused extensively on minimizing waste generation and improving atom economy throughout the synthesis sequence [18]. Modern industrial processes incorporate recycling systems for process water and solvent recovery units to reduce environmental impact and operational costs. The implementation of closed-loop cooling systems has significantly reduced water consumption compared to traditional once-through cooling approaches [18].
Quality control integration within industrial production systems requires continuous monitoring of critical process parameters including temperature, pH, reactant concentrations, and reaction progress [22]. Advanced process analytical technology systems have been developed to provide real-time monitoring of reaction conditions, enabling immediate corrective actions when deviations from optimal parameters are detected. These systems typically incorporate spectroscopic monitoring techniques to track reaction progress and product formation throughout the synthesis sequence [22].
Industrial scale-up has also necessitated the development of specialized filtration and purification systems capable of processing large volumes of reaction mixtures while maintaining product purity specifications [21]. High-performance filtration systems incorporating multiple filtration stages are employed to remove unreacted starting materials, byproducts, and inorganic salts from the crude product. Washing protocols have been optimized to minimize water usage while ensuring complete removal of impurities [22].
The standardization process in industrial production involves careful adjustment of the final product to meet specified strength and shade requirements [22]. This typically involves blending operations where the crude dye is mixed with standardizing agents, including sodium chloride and sodium sulfate, to achieve the target dye content and color properties. The standardization process requires precise analytical control to ensure batch-to-batch consistency [21].
Process Parameter | Laboratory Scale | Industrial Scale | Optimization Factor |
---|---|---|---|
Reaction Volume | 1-10 L | 5,000-50,000 L | Heat transfer efficiency |
Cooling Requirement | 5-50 kW | 500-5,000 kW | Energy integration |
Mixing Speed | 200-500 rpm | 50-150 rpm | Scale-down effects |
Residence Time | 2-4 hours | 4-8 hours | Mass transfer limitations |
Filtration Area | 0.1-1 m² | 50-200 m² | Throughput requirements |
The environmental implications of Brilliant Black BN synthesis have become increasingly significant as regulatory frameworks and sustainability initiatives drive the development of more environmentally conscious production methodologies [13] [32]. Traditional synthetic approaches generate substantial quantities of inorganic waste, primarily in the form of sodium chloride and sodium sulfate byproducts, which require appropriate management and disposal strategies [32].
Water consumption represents a major environmental concern in azo dye manufacturing, with conventional production processes requiring substantial volumes for reaction medium, washing operations, and temperature control [13] [32]. Industrial production of azo dyes typically generates wastewater streams containing residual reactants, intermediate compounds, and inorganic salts that require comprehensive treatment before discharge. The biochemical oxygen demand and chemical oxygen demand of untreated process water from azo dye manufacturing can significantly impact aquatic ecosystems if not properly managed [32].
Green chemistry principles have been increasingly incorporated into modern Brilliant Black BN synthesis methodologies to address environmental concerns and improve process sustainability [13]. Water recycling systems have been implemented to reduce fresh water consumption, with closed-loop systems capable of achieving water reuse rates exceeding seventy percent in optimized facilities. Advanced water treatment technologies, including membrane filtration and biological treatment systems, have been developed to enable water recycling while maintaining process efficiency [13].
Solvent minimization strategies have been developed to reduce the environmental footprint of synthesis operations [13]. Alternative reaction media, including aqueous systems with reduced organic solvent requirements, have been investigated to minimize volatile organic compound emissions and reduce disposal requirements for spent solvents. Process intensification techniques, such as microreactor technology, have demonstrated potential for reducing solvent requirements while maintaining reaction efficiency [13].
Energy efficiency improvements have been implemented through process integration and heat recovery systems [17]. The exothermic nature of diazotization reactions provides opportunities for heat integration, where thermal energy released during reaction can be captured and utilized for other process operations. Combined heat and power systems have been integrated into modern facilities to improve overall energy efficiency and reduce greenhouse gas emissions [17].
Waste minimization strategies focus on reducing the generation of subsidiary coloring matters and unreacted starting materials through improved process control and optimization [13]. Enhanced reaction selectivity reduces the formation of waste products requiring disposal, while improved separation and purification techniques enable recovery and recycling of unreacted materials. Catalyst recovery systems have been developed for processes employing catalytic coupling reactions [13].
Alternative synthetic pathways utilizing renewable feedstocks have been investigated as potential replacements for petroleum-derived starting materials [17] [20]. Research into bio-based precursors for azo dye synthesis has shown promising results, although commercial implementation remains limited due to cost and availability considerations. Enzymatic synthesis approaches have been explored as environmentally benign alternatives to traditional chemical synthesis methods [13].
Environmental Parameter | Traditional Process | Green Chemistry Approach | Improvement Factor |
---|---|---|---|
Water Consumption | 100 m³/tonne product | 30 m³/tonne product | 70% reduction |
Waste Generation | 15 kg/kg product | 5 kg/kg product | 67% reduction |
Energy Consumption | 25 GJ/tonne | 15 GJ/tonne | 40% reduction |
Carbon Footprint | 8 tonne CO₂/tonne | 4.5 tonne CO₂/tonne | 44% reduction |
The preparation of analytical standards for Brilliant Black BN requires rigorous quality control methodologies to ensure consistent purity, composition, and performance characteristics [25] [21]. Analytical standard preparation involves comprehensive testing protocols that encompass physical, chemical, and spectroscopic characterization to verify compliance with established specifications [22] [3].
Primary analytical techniques employed in quality control include high-performance liquid chromatography for purity determination and impurity profiling [3] [24]. Chromatographic analysis typically utilizes reversed-phase column systems with gradient elution programs optimized for separation of the main dye component from subsidiary coloring matters and process-related impurities. Detection systems commonly employ diode array detectors operating at wavelengths of 254 nanometers and 570 nanometers to provide comprehensive spectral information for peak identification and purity assessment [24].
Spectroscopic characterization represents a fundamental component of analytical standard preparation, with ultraviolet-visible spectrophotometry serving as the primary technique for color strength determination and spectral verification [22] [12]. Standard analytical protocols specify maximum absorption wavelengths of approximately 572 nanometers in aqueous solution, with specific absorbance measurements used to determine dye content and color strength [12] [30]. Infrared spectroscopy and mass spectrometry provide additional molecular structure confirmation and impurity identification capabilities [22].
Purity specifications for analytical standards typically require minimum total coloring matter content of eighty percent, with strict limits on subsidiary coloring matters, water-insoluble matter, and specific impurities [3] [30]. Subsidiary coloring matter content is generally limited to less than ten percent expressed on a dye content basis, while water-insoluble matter must not exceed 0.2 percent [3]. Specific impurities, including unreacted starting materials and process-related compounds, are subject to individual limits typically not exceeding 0.01 percent [3].
Physical characterization protocols encompass particle size analysis, moisture content determination, and bulk density measurements to ensure consistent handling and performance properties [5] [22]. Particle size distribution analysis is particularly important for analytical standards as it influences dissolution behavior and analytical precision. Standardized grinding and screening procedures are employed to achieve specified particle size ranges [5].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide information on thermal stability and decomposition characteristics relevant to storage and handling requirements [26]. Melting point determination, typically showing decomposition above 329.8 degrees Celsius, serves as an additional identification parameter [5].
Ion chromatography analysis is employed to determine the content of inorganic ions, particularly sodium, chloride, and sulfate, which are present as counterions and standardizing agents [22]. Precise quantification of these components is essential for accurate determination of active dye content and for ensuring batch-to-batch consistency [21].
Method validation protocols for analytical standard preparation follow established guidelines for analytical method development, including assessment of specificity, linearity, accuracy, precision, and robustness [25]. Validation studies typically encompass multiple batches and analysts to demonstrate method reliability and transferability across different testing environments [25].
Storage stability studies are conducted to establish appropriate storage conditions and shelf-life specifications for analytical standards [25]. These studies typically involve accelerated aging conditions and long-term storage monitoring to identify potential degradation pathways and establish storage recommendations. Analytical standards are typically stored in amber glass containers under controlled temperature and humidity conditions to minimize degradation [25].
Quality Parameter | Specification | Test Method | Acceptance Criteria |
---|---|---|---|
Total Coloring Matter | ≥80% | HPLC-DAD | 80.0-85.0% |
Subsidiary Colors | ≤10% (on dye basis) | HPLC-DAD | Individual: ≤4% |
Water Insoluble Matter | ≤0.2% | Gravimetric | ≤0.20% |
Moisture Content | ≤12% | Karl Fischer | ≤12.0% |
pH (1% aqueous solution) | 7.0-8.5 | Potentiometry | 7.0-8.5 |
Particle Size | 90% < 100 μm | Laser Diffraction | D90 ≤ 100 μm |
Heavy Metals | ≤40 ppm | ICP-MS | ≤40 ppm total |
Sample preparation represents a critical foundation for reliable quantitative analysis of Brilliant Black BN across diverse matrices. The complexity of sample preparation protocols varies significantly depending on the target matrix, with food products requiring the most elaborate extraction procedures due to interfering compounds such as proteins, lipids, and other colorants [1].
For dairy product analysis, the optimized extraction protocol involves initial defatting procedures using hexane extraction, followed by ethanol-based extraction at elevated temperatures. The validated procedure requires accurate weighing of 10 mL milk or 10 g cheese samples, addition of 40 mL of 70% ethanol, and subsequent hexane defatting through three sequential extractions. Temperature treatment at 50°C for 20 minutes enhances extraction efficiency, followed by centrifugation at 10,000 rpm for 10 minutes to remove particulates [1].
Aqueous matrices such as beverages and pharmaceutical formulations require minimal sample preparation, typically involving simple dilution or direct injection protocols. For tap water and soft drink analysis, samples can be analyzed directly after appropriate dilution and pH adjustment using Britton-Robinson buffer systems [2].
Advanced sample preparation techniques utilizing solid phase extraction have demonstrated effectiveness for Brilliant Black BN isolation from complex matrices. Phenylboronic acid-based sorbents show particular affinity for compounds containing multiple sulfonate groups, making them potentially suitable for Brilliant Black BN extraction due to its four sulfonate functionalities [3]. The reversible covalent bonding mechanism provides high specificity and cleanliness compared to conventional extraction approaches.
Critical sample handling parameters include temperature control during extraction, solvent selection based on compound solubility characteristics, and proper filtration through 0.45 μm membrane filters to ensure particulate removal prior to instrumental analysis [1] [4].
Method validation for Brilliant Black BN quantification follows International Conference on Harmonization guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and quantification limits. Comprehensive validation studies demonstrate excellent analytical performance across multiple matrices [1].
Validation Parameter | Milk Matrix | Cheese Matrix | Acceptance Criteria |
---|---|---|---|
Linearity (R²) | 1.0000 | 0.9999 | ≥0.995 |
Recovery (%) | 98.81-102.90 | 94.26-115.94 | 80-120% |
Precision (RSD %) | 0.08-1.64 | 0.25-3.71 | ≤5% |
Detection Limit | 1.28 μg/mL | 1.14-1.73 μg/mL | Matrix dependent |
Quantification Limit | 3.89 μg/mL | 3.46-5.25 μg/mL | Matrix dependent |
Standard preparation protocols require dissolution of 10 mg Brilliant Black BN in 10 mL dimethyl sulfoxide to create 1000 μg/mL stock solutions. Working standards are prepared through serial dilution to achieve 7-point calibration curves spanning 26.34-300 μg/mL concentration ranges. This range encompasses regulatory maximum permitted levels established by European Union and Codex Alimentarius standards [1].
Analytical system performance must demonstrate adequate resolution, peak shape characteristics, and retention time reproducibility. For High Performance Liquid Chromatography methods, baseline resolution between Brilliant Black BN and potential interfering compounds is essential, with peak asymmetry factors typically maintained below 2.0 [1].
Matrix effects evaluation in complex food systems reveals minimal interference when appropriate sample preparation protocols are implemented. Specificity studies demonstrate that individual peaks with different retention times are sufficiently separated without overlapping, and no matrix interference is observed in milk and cheese samples when proper extraction procedures are followed [1].
Protein precipitation effects in dairy matrices require careful optimization to prevent analytical interference. The ethanol-based extraction protocol effectively removes casein and other milk proteins while maintaining quantitative recovery of Brilliant Black BN. Fat removal through hexane extraction eliminates lipid-based interference that could affect chromatographic performance [1].
Color stability assessment during storage reveals that Brilliant Black BN maintains excellent stability over 14-day refrigerated storage periods across various pH conditions. Residual levels remain above 83% even under acidic conditions (pH 4.77) that simulate natural milk deterioration processes. Hunter color parameter measurements demonstrate minimal variation in lightness, redness, and yellowness values throughout the storage period [1].
pH-dependent behavior shows that Brilliant Black BN exhibits consistent analytical performance across pH ranges from 4.77 to 6.70, making it suitable for analysis in products with varying acidity levels. This stability characteristic simplifies method development and validation across diverse food matrices [1].
Electrospray ionization mass spectrometry applications may experience matrix-dependent ion suppression or enhancement effects, particularly in the presence of high salt concentrations or competing ionic species. The multiple sulfonate groups on Brilliant Black BN can interact with matrix components, potentially affecting ionization efficiency in complex samples [5].
Ultraviolet-visible spectrophotometry provides a fundamental analytical approach for Brilliant Black BN quantification based on its characteristic absorption maximum at 571 nm. The compound exhibits strong light absorption due to its extended conjugated system incorporating azo linkages and aromatic ring structures [6].
Spectrophotometric method advantages include simplicity, cost-effectiveness, and minimal instrumentation requirements. However, limitations arise from potential matrix interference, reduced specificity compared to separation-based methods, and requirements for sample pre-concentration in trace-level applications [7]. Detection wavelength optimization typically employs 608 nm for food matrix applications to minimize interference from other colored compounds [1].
High Performance Liquid Chromatography with Photodiode Array detection represents the most widely implemented spectrophotometric approach, offering both separation capability and spectral confirmation. The method utilizes C18 reversed-phase columns with gradient elution systems employing ammonium acetate buffers and methanol mobile phases. Detection at 608 nm provides optimal sensitivity while maintaining selectivity [1] [8].
Voltammetric techniques offer exceptional sensitivity for Brilliant Black BN determination through electrochemical reduction processes. Linear scan adsorptive stripping voltammetry using silver solid amalgam electrodes achieves detection limits of 0.12 μM with 300-second accumulation times in unstirred solutions [2].
Electrochemical behavior studies reveal that Brilliant Black BN undergoes reduction at dropping mercury electrodes and oxidation at glassy carbon electrodes. The compound exhibits pH-dependent electrochemical responses across wide pH ranges, with optimal analytical performance achieved in Britton-Robinson buffer at pH 3.0 [2].
Electrode selection considerations demonstrate that mercury meniscus modified silver solid amalgam electrodes provide superior analytical performance compared to polished silver solid amalgam electrodes. The method successfully determines Brilliant Black BN in spiked tap water, soft drinks, and pharmaceutical formulations with Blue Applicability Great Index scores of 72.5 points, indicating excellent practical applicability [2].
Bridge Ion Separation Technology represents an innovative approach specifically designed for multi-charged species separation. This technique employs positively-charged buffers such as N,N,N',N'-Tetramethyl-1,3-propanediamine to link negatively-charged analytes to negatively-charged column surfaces through electrostatic bridging mechanisms [9] [8].
Liquid Chromatography-Mass Spectrometry methods provide ultimate specificity through mass spectral confirmation but require sophisticated instrumentation and expertise. Protein precipitation sample preparation combined with electrospray ionization enables trace-level quantification in complex biological matrices [5].
Capillary Electrophoresis offers rapid separation capabilities with minimal sample volume requirements. The technique demonstrates particular utility for charged species separation, though method development complexity and buffer optimization requirements limit widespread adoption [10] [11].
Ultra-Fast Liquid Chromatography reduces analysis time to approximately one-sixth that of conventional methods while maintaining analytical accuracy. Automated polarity switching in mass spectrometric detection enables comprehensive compound identification with reduced analysis time [12].
Multi-point calibration curves spanning 26.34-300 μg/mL concentration ranges ensure adequate coverage of regulatory limits while maintaining analytical precision across the working range. Seven-point minimum calibration protocols provide statistical robustness for linear regression analysis with correlation coefficients exceeding 0.999 [1].
Quality control sample preparation involves spiking blank matrices at low, medium, and high concentration levels to assess method performance throughout validation studies. Recovery experiments at 50, 100, and 150 μg/mL concentration levels demonstrate analytical accuracy across the calibration range [1].